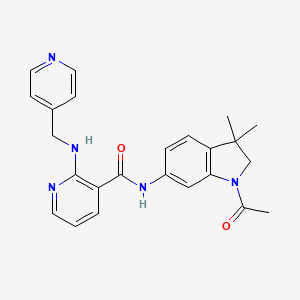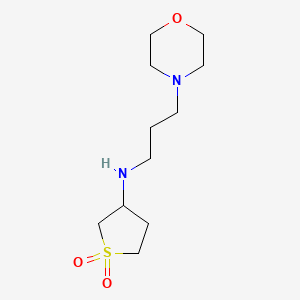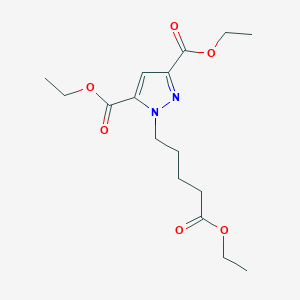
(Bis(trimethylsilyl))telluride
概要
説明
(Bis(trimethylsilyl))telluride is an organotellurium compound with the chemical formula C6H18Si2Te. It is a colorless liquid or solid with a distinctive odor and is soluble in organic solvents such as ether and carbon disulfide . This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
作用機序
Target of Action
The primary targets of (Bis(trimethylsilyl))telluride are pre-formed colloidal metal nanoparticles . These nanoparticles react with this compound to form their corresponding tellurides .
Mode of Action
This compound interacts with its targets, the metal nanoparticles, and converts them into their corresponding tellurides . For instance, nanoparticles of Pd, Pt, and Ni convert into nanoscale particles of the layered transition metal dichalcogenides PdTe2, PtTe2, and NiTe2 upon reaction with this compound .
Biochemical Pathways
The interaction of this compound with metal nanoparticles leads to the formation of nanoscale transition metal tellurides . This process expands the toolbox of solution-phase reactions converting metal nanoparticle reagents to derivative compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a boiling point of 74°c (11 mmhg) .
Result of Action
The result of the action of this compound is the formation of nanoscale transition metal tellurides . These tellurides are important materials for a variety of applications, including thermoelectrics, catalysis, superconductivity, electronics, and optics .
Action Environment
This compound is stable in air but reacts with strong oxidizing agents . It’s sensitive and reacts slowly with moisture/water . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and the presence of oxidizing agents .
準備方法
(Bis(trimethylsilyl))telluride can be synthesized through several methods. One common method involves the reaction of tellurium with trimethylchlorosilane in an organic solvent . Another approach is the solution-phase synthesis using metal nanoparticle reagents. For instance, pre-formed colloidal metal nanoparticles react with this compound to form corresponding tellurides . This method is particularly useful for synthesizing nanoscale transition metal tellurides, which have applications in thermoelectrics, catalysis, and electronics .
化学反応の分析
(Bis(trimethylsilyl))telluride undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with strong oxidizing agents and can reduce carbonyl compounds such as aldehydes and ketones . In the presence of metal nanoparticles, it forms metal tellurides, such as PdTe2, PtTe2, and NiTe2 . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
科学的研究の応用
(Bis(trimethylsilyl))telluride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of organotellurium compounds and metal tellurides . Industrially, it is used in the production of thin films and coatings through atomic layer deposition (ALD) techniques . Its reactivity and versatility make it a valuable compound in various fields of research and industry.
類似化合物との比較
(Bis(trimethylsilyl))telluride is similar to other organotellurium compounds, such as bis(triethylsilyl)tellurane and perfluoroalkyl trimethylstannyl tellurides . it is unique in its ability to form nanoscale transition metal tellurides with specific properties and applications . Compared to its analogs, this compound offers greater versatility and reactivity, making it a preferred choice for certain chemical syntheses and industrial processes.
Conclusion
This compound is a versatile and reactive organotellurium compound with significant applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form valuable products makes it an important compound for scientific research and industrial production.
特性
IUPAC Name |
trimethyl(trimethylsilyltellanyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2Te/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDCDZDSJKQVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Te][Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2Te | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288365 | |
| Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-16-0 | |
| Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (BIS(TRIMETHYLSILYL))TELLURIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine](/img/structure/B3138359.png)



![[3-Bromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3138402.png)
![N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3138411.png)
![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)





![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

